2-Fluoro-2-(3-methylphenyl)propanoic acid
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Overview
Description
2-Fluoro-2-(3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of propanoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom and the phenyl group is substituted with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the fluorination of 2-(3-methylphenyl)propanoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of the starting material in an appropriate solvent, such as acetonitrile, at room temperature.
Another approach involves the use of a Grignard reagent, where 3-methylphenylmagnesium bromide is reacted with ethyl fluoroacetate to form the desired product. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a nucleophile such as sodium methoxide can replace the fluorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Fluoro-2-(3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution makes it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.
Mechanism of Action
The mechanism by which 2-Fluoro-2-(3-methylphenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The presence of the fluorine atom can also affect the compound’s metabolic stability, making it more resistant to enzymatic degradation.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-(4-methylphenyl)propanoic acid: Similar structure but with the methyl group at the fourth position on the phenyl ring.
2-Fluoro-2-(2-methylphenyl)propanoic acid: Similar structure but with the methyl group at the second position on the phenyl ring.
3-(3-Fluoro-2-methylphenyl)propanoic acid: Similar structure but with the fluorine atom at the third position on the phenyl ring.
Uniqueness
2-Fluoro-2-(3-methylphenyl)propanoic acid is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and the steric effects of the methyl group can lead to distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-fluoro-2-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11FO2/c1-7-4-3-5-8(6-7)10(2,11)9(12)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
IQQGBAFWLJGECD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C(=O)O)F |
Origin of Product |
United States |
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